![molecular formula C29H23IN2O4 B297309 5-[3-Ethoxy-5-iodo-4-(2-naphthylmethoxy)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B297309.png)
5-[3-Ethoxy-5-iodo-4-(2-naphthylmethoxy)benzylidene]-3-phenyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-Ethoxy-5-iodo-4-(2-naphthylmethoxy)benzylidene]-3-phenyl-2,4-imidazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EIIM, and it belongs to the class of imidazolidinedione derivatives.
Wirkmechanismus
The mechanism of action of EIIM involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway plays a crucial role in the regulation of inflammation and immune responses. By inhibiting this pathway, EIIM can effectively reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
EIIM has been shown to exhibit significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also induces apoptosis in tumor cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using EIIM in lab experiments is its potent anti-inflammatory and anti-tumor properties. However, its limited solubility in water can pose a challenge in terms of its delivery and administration.
Zukünftige Richtungen
There are several future directions for the research on EIIM. One potential direction is the development of novel drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to explore its potential applications in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases. Finally, the elucidation of its molecular targets and signaling pathways can provide valuable insights into its mechanism of action and facilitate the development of more potent and selective drugs.
Synthesemethoden
The synthesis of EIIM involves a multi-step process that includes the reaction between 3-ethoxy-5-iodo-4-(2-naphthylmethoxy)benzaldehyde and 3-phenyl-2,4-thiazolidinedione in the presence of a base. The resulting intermediate is then subjected to cyclization to form the final product, EIIM.
Wissenschaftliche Forschungsanwendungen
EIIM has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of novel drugs for the treatment of various diseases.
Eigenschaften
Molekularformel |
C29H23IN2O4 |
---|---|
Molekulargewicht |
590.4 g/mol |
IUPAC-Name |
(5E)-5-[[3-ethoxy-5-iodo-4-(naphthalen-2-ylmethoxy)phenyl]methylidene]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C29H23IN2O4/c1-2-35-26-17-20(16-25-28(33)32(29(34)31-25)23-10-4-3-5-11-23)15-24(30)27(26)36-18-19-12-13-21-8-6-7-9-22(21)14-19/h3-17H,2,18H2,1H3,(H,31,34)/b25-16+ |
InChI-Schlüssel |
IMVLMJWXBUJYOV-PCLIKHOPSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)I)OCC4=CC5=CC=CC=C5C=C4 |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)I)OCC4=CC5=CC=CC=C5C=C4 |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)I)OCC4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.